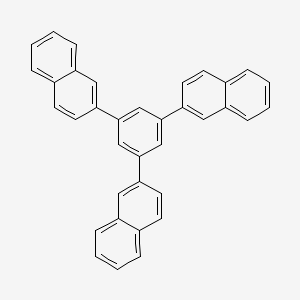

1,3,5-Tri-2-naphthylbenzene

Description

Significance of Star-Shaped Molecules in Organic Electronics and Supramolecular Chemistry

Star-shaped molecules, a category to which 1,3,5-triarylbenzenes belong, are of paramount importance in the fields of organic electronics and supramolecular chemistry. rsc.orgnih.gov Their distinct three-dimensional, non-linear structure prevents the close packing that is often observed in their linear counterparts, which can lead to undesirable quenching of fluorescence. This inherent feature makes them excellent candidates for amorphous glasses that are stable above room temperature, a crucial property for the fabrication of robust electronic devices. researchgate.net The C3-symmetric nature of many star-shaped molecules has been leveraged in the design of ligands and materials with unique optical and electronic properties. rsc.org

In organic electronics, the starburst architecture allows for efficient charge transport and high photoluminescence quantum yields, making these molecules promising for use in electroluminescent devices. researchgate.net Their applications extend to being key components in light-producing devices, electrodes, resistors, photovoltaic devices, and conducting polymers. rasayanjournal.co.in

Furthermore, the defined geometry and the potential for functionalization of the outer arms of star-shaped molecules make them ideal building blocks in supramolecular chemistry. rsc.orgmdpi.com They can self-assemble into well-defined, low-dimensional architectures through non-covalent interactions. mdpi.comacs.org This bottom-up approach to fabricating complex nanostructures is highly dependent on the molecule's intrinsic properties like size, shape, and functionalization. mdpi.com These molecules can form host-guest inclusion compounds and porous crystalline structures, which have potential applications in separation and chemical transformations. sapub.orgresearchgate.net

Overview of 1,3,5-Tri-2-naphthylbenzene (N3B) within the Triarylbenzene Family

Within the extensive family of 1,3,5-triarylbenzenes, This compound (N3B) stands out as a compound of particular interest due to its bulky naphthyl substituents. sapub.orgresearchgate.net This molecule, with the chemical formula C₃₆H₂₄, consists of a central benzene (B151609) ring bonded to three naphthalene (B1677914) units at the 1, 3, and 5 positions. nih.gov The presence of the larger naphthyl groups, as opposed to simpler phenyl rings, imparts specific photophysical and material properties. acs.orgacs.org

N3B has been a subject of investigation for its potential applications stemming from its high chemical and photophysical stability. acs.orgacs.org Research has highlighted its propensity to form glassy phases, a desirable characteristic for organic electronic materials. acs.orgacs.org The synthesis of N3B can be achieved through several methods, including the self-condensation of 2-acetonaphthalene and Suzuki cross-coupling reactions. sapub.orgacs.orgacs.org

Detailed photophysical studies have been conducted on N3B and its less-arylated analogues to understand the influence of the number of naphthyl groups on the electronic and emissive properties. acs.orgacs.org These investigations are crucial for tailoring the properties of triarylbenzene derivatives for specific technological applications. The trigonal and bulky structure of N3B also suggests its potential to act as a clathrate, capable of forming inclusion compounds. sapub.org

A summary of the key properties of this compound is presented below:

| Property | Value | Source |

| Molecular Formula | C₃₆H₂₄ | nih.gov |

| Molecular Weight | 456.6 g/mol | nih.gov |

| Appearance | Solid | sapub.org |

| Melting Point | 115-120 °C | sapub.org |

Detailed research findings have further elucidated the synthetic pathways and photophysical behavior of this intriguing molecule. For instance, the synthesis via the self-condensation of 2-acetonaphthalene using copper(II) chloride as a catalyst has been reported as a facile method. sapub.org This method is considered advantageous due to the low cost and abundance of the catalyst. sapub.org Another prominent synthetic route is the Suzuki coupling of 1,3,5-tribromobenzene (B165230) with 2-naphthalene boronic acid. acs.org

Photophysical investigations have revealed that the addition of the second naphthyl group (in 1,3-bis(2-naphthyl)benzene) significantly perturbs the electronic levels, while the third naphthyl group (in N3B) does not cause further substantial changes to the observed properties. acs.org This suggests a saturation of the electronic effects with the addition of the third substituent.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,5-dinaphthalen-2-ylphenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24/c1-4-10-28-19-31(16-13-25(28)7-1)34-22-35(32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)33-18-15-27-9-3-6-12-30(27)21-33/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIOMAWDKDFGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220885 | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7059-70-3 | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,3,5-Tri-2-naphthylbenzene

The synthesis of this compound has been successfully accomplished through various established chemical routes. These pathways include self-condensation reactions, palladium-catalyzed cross-coupling reactions, and classic electrophilic aromatic substitutions.

A primary and efficient method for synthesizing this compound is the self-condensation, or cyclotrimerization, of 2-acetonaphthone (also known as methyl 2-naphthyl ketone). myttex.netnih.gov This reaction involves the formation of the central benzene (B151609) ring through the condensation of three molecules of the starting ketone, releasing three molecules of water in the process. myttex.net

The self-condensation of 2-acetonaphthone can be effectively catalyzed by copper(II) chloride (CuCl₂). sapub.orgresearchgate.net CuCl₂ functions as a versatile catalyst, acting as both a Lewis acid and an oxidative reagent. myttex.netresearchgate.net As a Lewis acid, the Cu²⁺ ion, with its empty p and d orbitals, facilitates the condensation steps. myttex.netresearchgate.net This method is noted for its simplicity and the use of an inexpensive and abundant catalyst. sapub.orgoalib.com The reaction is typically performed at high temperatures in a suitable solvent like toluene. sapub.orgresearchgate.net

Table 1: Reaction Conditions for CuCl₂-Catalyzed Self-Condensation of 2-Acetonaphthone

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-Acetonaphthone | sapub.org |

| Catalyst | Copper(II) Chloride (CuCl₂) | myttex.netsapub.org |

| Molar Ratio (Ketone:Catalyst) | 15:1 | sapub.org |

| Solvent | Toluene | sapub.org |

| Temperature | 180-220°C | sapub.org |

The formation of the central aromatic ring during the self-condensation of 2-acetonaphthone is promoted by acidic conditions. myttex.net In the reaction mechanism, the ketone is protonated under acidic catalysis. This protonated species then reacts with a second molecule of 2-acetonaphthone. Following a series of condensation and dehydration steps, the intermediate reacts with a third molecule of the ketone, ultimately leading to the cyclization and aromatization that forms the stable 1,3,5-trisubstituted benzene core. myttex.netresearchgate.net While specific Brønsted acids can be used, the Lewis acidity of catalysts like CuCl₂ provides the necessary acidic environment for the reaction to proceed. myttex.netresearchgate.net

The Suzuki cross-coupling reaction offers a powerful and versatile alternative for constructing the this compound architecture. acs.orgacs.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. For the synthesis of 1,3,5-trisubstituted benzenes, this typically involves reacting a 1,3,5-trihalobenzene with an appropriate boronic acid. acs.org To synthesize the target molecule, 1,3,5-tribromobenzene (B165230) would be reacted with 2-naphthylboronic acid. acs.org This methodology is highly valued for its tolerance of a wide range of functional groups and generally provides high yields. acs.orgrsc.org Syntheses of isomeric and related compounds, such as 1,3,5-tris(1-naphthyl)benzene and 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, have been successfully demonstrated using this approach. acs.orgacs.orgnih.gov

Table 2: Typical Conditions for Suzuki Coupling Synthesis of Tris(naphthyl)benzenes

| Parameter | Reagent/Condition | Source |

|---|---|---|

| Aryl Halide | 1,3,5-Tribromobenzene | acs.org |

| Boronic Acid | 2-Naphthylboronic acid | acs.org |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | acs.org |

| Base | Sodium Carbonate (Na₂CO₃) | acs.org |

| Solvent | Toluene | acs.org |

The Friedel-Crafts reaction, a cornerstone of organic chemistry discovered in 1877, represents a classical method for attaching substituents to an aromatic ring. lscollege.ac.inbeilstein-journals.org Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). lscollege.ac.inpressbooks.pub

Theoretically, this compound could be synthesized by the Friedel-Crafts alkylation of benzene with a 2-naphthyl halide, or conversely, the alkylation of a 1,3,5-trihalobenzene with naphthalene (B1677914). However, the reaction is often plagued by challenges such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired C₃-symmetric isomer. pressbooks.pub Due to the deactivating effect of the first naphthyl group and significant steric hindrance, achieving exhaustive and regioselective substitution to form the 1,3,5-isomer is challenging.

Self-Condensation Reactions of 2-Acetonaphthalene

Functionalization and Derivatization Strategies

The functionalization of this compound to introduce new chemical moieties is a key strategy for tuning its physical and chemical properties. Due to the significant steric hindrance around the central benzene ring, chemical transformations are most likely to occur on the more accessible peripheral naphthalene rings. sapub.org

Future research could focus on electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) on the naphthyl groups. The directing effects of the aryl substituent and the inherent reactivity of the naphthalene system would guide the position of the new functional groups. For instance, substitution of various functional groups onto the naphthalene rings could yield a diverse array of inclusion compounds with different cavity sizes and behaviors. sapub.orgresearchgate.net While direct functionalization of this compound is not widely reported, strategies used for similar modular molecules, such as benzene-1,3,5-tricarboxamides (BTAs), involve the synthesis of pre-functionalized precursors that are then assembled into the final structure. tue.nlrsc.org This approach avoids issues with selectivity on the pre-formed star-shaped core and allows for precise placement of functional groups. rsc.org

Substitution on Naphthalene Rings for Tailored Properties

The introduction of functional groups onto the naphthalene rings of 1,3,5-triarylbenzene frameworks is a critical strategy for modifying their chemical and physical characteristics. sapub.org This functionalization can influence properties such as porosity, inclusion behavior, and intermolecular interactions, making it a valuable tool for creating bespoke materials. sapub.orgresearchgate.net

The position of substitution on the naphthalene ring is significant. Naphthalene can undergo electrophilic aromatic substitution at either the C1 (alpha) or C2 (beta) position. The alpha-position is generally more reactive kinetically due to the formation of a more stable carbocation intermediate, which has more resonance structures that preserve one of the aromatic rings. wordpress.comwordpress.com However, the beta-substituted product is often thermodynamically more stable due to reduced steric hindrance. wordpress.com For instance, the sulfonation of naphthalene can yield naphthalene-1-sulfonic acid at lower temperatures (80 °C), while higher temperatures (160 °C) favor the formation of the more stable naphthalene-2-sulfonic acid. wordpress.com This principle of kinetic versus thermodynamic control is fundamental in planning the synthesis of specifically substituted naphthyl-based compounds.

In the context of 1,3,5-tri(naphthyl)benzene (TNB), the attachment point of the naphthyl groups (α or β) to the central benzene ring significantly affects the molecule's properties. A computational study using Density Functional Theory (DFT) revealed that the β,β,β-TNB isomer is more stable than the α,α,α-TNB isomer, a difference attributed to the nonbonding repulsive interaction (peri repulsion) between substituents at the 1- and 8-positions on the naphthalene core in the alpha isomer. acs.org Furthermore, the binding affinity for alkali metal cations increases as the substitution on the naphthalene ring changes from the α to the β position. acs.org

Research has shown that the introduction of various substituents onto the naphthalene rings can create inclusion compounds with different sizes and behaviors. sapub.orgresearchgate.net This tailored porosity is crucial for applications in separation science and as hosts for chemical transformations. sapub.org

Table 1: Influence of Naphthyl Substitution Position on 1,3,5-Tri(naphthyl)benzene (TNB) Properties

| Property | α-Substituted Naphthyl Ring | β-Substituted Naphthyl Ring | Reference |

| Relative Stability | Less stable due to peri repulsion | More stable | acs.org |

| Cation-π Interaction | Weaker binding affinity for alkali metal ions | Stronger binding affinity for alkali metal ions | acs.org |

| Rotational Barrier (Aryl-Aryl Bond) | ~12 kcal/mol (for 1,3,5-tris(1-naphthyl)benzene) | <9 kcal/mol (for the 2-naphthyl-aryl bond in a mixed isomer) | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of 1,3,5-triarylbenzenes, offering a versatile route to form the crucial carbon-carbon bonds that constitute the molecular framework. nobelprize.orgresearchgate.net The Suzuki-Miyaura coupling, often referred to as the Suzuki reaction, is a prominent example used in the synthesis of 1,3,5-tri(naphthyl)benzene derivatives. acs.orgacs.orgnih.govrsc.org This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium(0) catalyst and a base. nobelprize.org

The synthesis of various isomeric tris(naphthyl)benzenes has been successfully achieved using Suzuki coupling conditions. For instance, researchers have synthesized 1,3,5-tris(1-naphthyl)benzene, 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, and 1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene by reacting 1,3,5-tribromobenzene with the corresponding 1-naphthylboronic acid and/or 2-naphthylboronic acid. acs.org This methodology allows for the systematic attachment of different aryl substituents to a central core, enabling the creation of a library of molecules with tailored structures. rsc.orgresearchgate.net

The Negishi reaction, another powerful palladium-catalyzed cross-coupling method, utilizes organozinc reagents. nih.gov This reaction is noted for its tolerance of a wide range of functional groups. nobelprize.org The general mechanism for these cross-coupling reactions involves a catalytic cycle comprising three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (R-X) to form an organopalladium(II) complex. nobelprize.org

Transmetalation : The organic group from the organoboron (in Suzuki) or organozinc (in Negishi) compound is transferred to the palladium center. nobelprize.org

Reductive Elimination : The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. sioc-journal.cn

The choice of ligand for the palladium catalyst is crucial for the reaction's success, influencing reactivity and selectivity, especially when dealing with less reactive or sterically hindered substrates. nih.gov

Table 2: Examples of Palladium-Catalyzed Synthesis of Tris(naphthyl)benzene Derivatives

| Product | Reactant 1 | Reactant 2 | Catalyst System | Reference |

| 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene | 1,3,5-Tribromobenzene | 1-Naphthylboronic acid & 2-Naphthylboronic acid | Not specified in abstract | acs.org |

| 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (and its deuterated analogue) | Aryl halide/triflate | Naphthylboronic acid | Not specified in abstract | acs.orgnih.gov |

| Analogues of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene | 1-Bromo-3-chloro-5-iodobenzene | Arylboronic acids | Not specified in abstract | rsc.org |

Computational and Theoretical Investigations of 1,3,5 Tri 2 Naphthylbenzene

Electronic Structure and Conformation Analysis

The conformation of 1,3,5-Tri-2-naphthylbenzene is primarily defined by the dihedral angles between the central benzene (B151609) ring and the three peripheral 2-naphthyl substituents. Due to steric hindrance between the hydrogen atoms on the naphthyl groups and the central ring, a planar geometry is highly unfavorable. Instead, the molecule adopts a non-planar, propeller-like conformation in its ground state to minimize steric repulsion.

To determine the most stable three-dimensional arrangement of the molecule, its geometry is optimized using computational chemistry methods. This process systematically alters the molecular structure to find the lowest energy conformation, known as the ground-state geometry.

Early and foundational computational studies on the ground-state geometry of 1,3,5-Tris(2-naphthyl)benzene have utilized the Hartree-Fock (HF) level of theory. Current time information in Regional Municipality of Niagara, CA.nih.gov A conformational analysis at the Hartree-Fock level was performed to characterize the molecule's structure. Current time information in Regional Municipality of Niagara, CA.nih.gov This method, while not accounting for electron correlation, is effective for determining the principal conformational characteristics. The analysis confirms that the molecule avoids a planar structure due to significant steric strain. The naphthyl groups are rotated out of the plane of the central benzene ring, resulting in a stable, propeller-shaped structure. While the specific dihedral angles were not detailed in the available literature, the study established the fundamental non-planar conformation. Current time information in Regional Municipality of Niagara, CA.nih.gov

| Parameter | Description | Calculated Value |

|---|---|---|

| Overall Conformation | Qualitative shape of the molecule | Non-planar, Propeller-like |

| Dihedral Angle (Benzene-Naphthyl) | Angle of twist between central and peripheral rings | Data not available in cited source |

Density Functional Theory (DFT) offers a more advanced approach by incorporating electron correlation, providing more accurate geometric and energetic predictions. Various DFT functionals and basis sets have been employed to investigate this compound and its isomers.

Ground-State Geometry Optimization

Density Functional Theory (DFT) Approaches

B3LYP Functional with Def2-QZVP Basis Set

The geometry of this compound, also referred to as βββ-TNB, has been optimized using the B3LYP functional combined with the extensive Def2-QZVP basis set. science.gov This level of theory is well-regarded for its balance of accuracy and computational efficiency in describing the structure of organic molecules. Computational studies comparing the isomers of tri(naphthyl)benzene found that the βββ-TNB isomer (this compound) exhibits a higher relative stability compared to the ααα-TNB isomer (1,3,5-Tri-1-naphthylbenzene). science.gov This increased stability is attributed to the reduction of peri repulsion—a significant non-bonding repulsive interaction between substituents at the 1- and 8-positions of a naphthalene (B1677914) core—which is absent when substitution occurs at the 2-position. science.gov

| Parameter | Description | Finding |

|---|---|---|

| Geometry Optimization | Computational method for finding the lowest energy structure | Successfully performed science.gov |

| Relative Stability | Comparison with the ααα-isomer | More stable than ααα-TNB science.gov |

| Key Geometric Data | Specific bond lengths and dihedral angles | Data not available in cited source |

M06-2X Functional with Def2-QZVP Basis Set

For a more refined analysis, particularly for systems where non-covalent interactions are significant, the M06-2X functional with the Def2-QZVP basis set has also been used for the optimization of this compound. science.gov The M06-2X functional is known for its robust performance in describing dispersion forces, which can play a role in the conformational preferences of large aromatic systems. These calculations corroborated the findings from the B3LYP functional, confirming the propeller-like structure and the enhanced stability of the 2-naphthyl isomer over the 1-naphthyl isomer. science.gov

| Parameter | Description | Finding |

|---|---|---|

| Geometry Optimization | Computational method for finding the lowest energy structure | Successfully performed science.gov |

| Conformational Analysis | Confirmation of molecular shape and stability | Confirms higher stability of the βββ-isomer science.gov |

| Key Geometric Data | Specific bond lengths and dihedral angles | Data not available in cited source |

B3LYP/6-31+G(d,p) Theory Level for Gas Phase Optimization

While specific gas-phase optimization data for this compound at the B3LYP/6-31+G(d,p) level were not found in the surveyed literature, extensive calculations have been performed on its close isomer, 1,3,5-Tris-(α-naphthyl)benzene (α-TNB), using this exact method. researchgate.netmdpi.compreprints.org These studies provide valuable comparative insights into the structural parameters of this class of molecules. For the α-TNB isomer, the optimized molecular structure in the gas phase reveals a distinct phenyl-naphthyl dihedral angle of (60.2 ± 0.2)°. preprints.org This significant twist from planarity minimizes steric interactions and is a defining feature of the molecule's ground-state conformation. Given the similar steric demands, a comparably large dihedral angle would be expected for the this compound isomer.

| Parameter | Description | Calculated Value |

|---|---|---|

| Molecule | Isomer under investigation | 1,3,5-Tri-1-naphthylbenzene |

| Dihedral Angle (Benzene-Naphthyl) | Angle of twist between central and peripheral rings | (60.2 ± 0.2)° preprints.org |

| Conformation | Overall molecular shape | Non-planar, Propeller-like researchgate.netmdpi.com |

Excited-State Potential Energy Surfaces

Theoretical studies have been employed to understand the photophysical properties of this compound (N3B). nih.gov These investigations focus on the excited states, which are crucial for applications in materials science. A notable characteristic of this compound is its biexponential fluorescence decay, which has been linked to a rearrangement process involving its first (S₁) and second (S₂) excited states. nih.govresearchgate.net

To elucidate the mechanism behind its fluorescence behavior, the minimum energy structures corresponding to the S₁ and S₂ excited states have been calculated using the Configuration Interaction with Single Excitations (CIS) level of theory. nih.govresearchgate.net This computational method is instrumental in modeling the geometry of the molecule after it has absorbed light and been promoted to an excited electronic state. The calculations performed at the CIS level help to map out the potential energy surfaces of these excited states, providing a theoretical basis for understanding the structural rearrangements that occur post-excitation and lead to the observed dual fluorescence decay. nih.gov

The energy gaps between the different electronic levels of this compound have been evaluated using Zerner's Intermediate Neglect of Differential Overlap (ZINDO) method. nih.govresearchgate.net This semi-empirical quantum chemistry method is effective for calculating the electronic spectra of large molecules. By applying the ZINDO method, researchers can determine the energy differences between the ground state and various excited states, which corresponds to the absorption and emission properties of the compound. nih.gov These theoretical calculations complement experimental findings from steady-state and time-resolved fluorescence measurements. nih.govresearchgate.net

Intermolecular Interactions and Host-Guest Phenomena

The unique structure of this compound, with its three naphthyl groups arranged symmetrically around a central benzene ring, makes it a compelling candidate for studying non-covalent interactions, particularly in the context of host-guest chemistry.

Computational studies using Density Functional Theory (DFT) have systematically investigated the cation-π interactions between 1,3,5-tri(naphthyl)benzene (TNB) isomers and a series of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺). acs.orgacs.orgnih.gov These interactions are fundamental forces in supramolecular chemistry. nih.gov The research demonstrates that the binding affinity of alkali metal cations is significantly enhanced by the 1,3,5-trisubstitution of naphthyl rings onto a central benzene core. acs.orgnih.gov For all 1,3,5-trisubstituted benzene systems studied, the binding affinity for the metal ions follows the descending order: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. acs.orgnih.gov

The specific point of attachment of the naphthyl ring to the central benzene—either at the α (1-naphthyl) or β (2-naphthyl) position—has a pronounced effect on the strength of cation-π interactions. acs.org Studies comparing four isomers, ααα-TNB, ααβ-TNB, αββ-TNB, and βββ-TNB (this compound), found that the interaction strength increases as the substitution changes from the α to the β position. acs.orgnih.gov The βββ-TNB isomer, which is the focus of this article, generally exhibits stronger binding energies with alkali metal cations compared to isomers containing α-naphthyl groups. acs.org This is partly attributed to reduced steric hindrance; the α,α,α-TNB isomer is less stable due to peri repulsion, which is the repulsive nonbonding interaction between substituents at the 1- and 8-positions of the naphthalene core. acs.orgnih.gov

Interactive Table: Binding Energies of Alkali Metal Ions with 1,3,5-Tri(naphthyl)benzene Isomers

The following table displays the calculated binding energies (in kcal/mol) for complexes of different TNB isomers with various alkali metal ions, as determined by DFT calculations.

| Isomer | Li⁺ | Na⁺ | K⁺ | Rb⁺ | Cs⁺ |

| ααα-TNB | -42.82 | -29.61 | -21.43 | -18.77 | -15.99 |

| ααβ-TNB | -43.19 | -30.07 | -21.90 | -19.23 | -16.42 |

| αββ-TNB | -43.51 | -30.49 | -22.35 | -19.67 | -16.83 |

| βββ-TNB | -43.83 | -30.91 | -22.80 | -20.12 | -17.27 |

Data sourced from Hossain et al., The Journal of Physical Chemistry A, 2017. acs.org

Supramolecular Assembly and Non-Covalent Interactions

The distinct star-like molecular architecture of this compound makes it a subject of theoretical interest for the design and synthesis of complex crystalline structures. Computational studies suggest that its self-assembly into larger supramolecular structures is governed by a variety of non-covalent interactions. These weak, non-bonding forces are critical in dictating the packing of molecules in the solid state and the formation of functional materials. Theoretical models propose that the molecule can be a versatile building block for binary crystals through mechanisms including hydrogen bonding, halogen bonding, π-π interactions, and van der Waals forces.

Theoretical propositions suggest that this compound is a viable candidate for the design of binary crystals through the strategic use of hydrogen bonds. While the molecule itself does not possess classical hydrogen bond donor groups, its extended aromatic system can act as a weak hydrogen bond acceptor. In computational models of co-crystals, it is hypothesized that by introducing a second molecule with strong hydrogen bond donor capabilities, predictable and stable binary crystalline structures can be formed, guided by the directional nature of these interactions.

In the field of crystal engineering, halogen bonding has emerged as a significant non-covalent interaction for the construction of supramolecular assemblies. Similar to hydrogen bonding, it is a directional interaction that can be exploited to control molecular arrangement. Computational frameworks suggest that derivatives of this compound, or the parent molecule itself in the presence of a halogen bond donor, could be utilized to form co-crystals. The interaction would involve an electrophilic region on a halogen atom of a partner molecule and the nucleophilic π-electron clouds of the naphthyl groups.

The extensive aromatic system of this compound makes π-π interactions a dominant force in its supramolecular behavior. Density Functional Theory (DFT) has been employed to investigate the cation-π interactions between this molecule and various alkali metal ions.

Computational studies on the β,β,β-isomer of 1,3,5-tri(naphthyl)benzene, which corresponds to this compound, reveal that the trisubstitution of naphthyl rings onto the central benzene core significantly enhances the binding affinity for alkali metal cations. The strength of these cation-π interactions was found to be stronger when the naphthyl group is attached at the β-position (2-position) compared to the α-position (1-position). This increased stability is attributed to reduced steric hindrance, specifically the absence of peri repulsion, which is a repulsive nonbonding interaction between substituents at the 1- and 8-positions of a naphthalene core.

The binding affinity for different alkali metals follows a consistent trend, decreasing with the increasing size of the cation.

Binding Energies of this compound (βββ-TNB) with Alkali Metal Cations

| Cation | Binding Energy (kcal/mol) at B3LYP/def2-QZVP Level | Binding Energy (kcal/mol) at M06-2X/def2-QZVP Level |

|---|---|---|

| Li⁺ | -44.50 | -47.58 |

| Na⁺ | -31.57 | -34.19 |

| K⁺ | -23.11 | -25.04 |

| Rb⁺ | -20.57 | -22.39 |

| Cs⁺ | -17.92 | -19.67 |

Data sourced from DFT computational studies. The binding energy values represent the strength of the cation-π interaction.

These computational results highlight the crucial role of π-π stacking and cation-π interactions in the molecular recognition and assembly processes involving this compound.

Clathrate and Nanocage Formation

The unique, propeller-like shape of this compound has led to theoretical proposals for its use in forming inclusion compounds, such as clathrates or nanocages. Computational models suggest that molecules of this compound can stack in specific arrangements to create a host lattice with well-defined cavities. These cavities could potentially trap smaller "guest" molecules, leading to the formation of a clathrate. This host-guest chemistry is of interest for applications in separation, storage, and sensing. The design of such structures relies on the precise control of the non-covalent interactions between the host molecules to create a stable and porous framework.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,3,5-Tri-2-naphthylbenzene, leveraging the magnetic properties of atomic nuclei to map out the molecular architecture. The high degree of symmetry in this molecule significantly influences its NMR spectra.

The proton (¹H) NMR spectrum of this compound is defined by its C₃ symmetry. This symmetry renders the three protons on the central benzene (B151609) ring chemically equivalent, resulting in a single, sharp signal (a singlet). The protons of the three identical 2-naphthyl substituents are also equivalent to each other, giving rise to a series of complex signals (multiplets) in the aromatic region of the spectrum. These multiplets arise from the spin-spin coupling between adjacent protons within the naphthyl ring systems. Detailed analysis of these patterns is essential for confirming the substitution pattern.

Table 1: Expected ¹H NMR Signals for this compound Note: Specific chemical shifts (δ) are dependent on the solvent and spectrometer frequency.

| Protons | Expected Multiplicity | Approximate Chemical Shift (ppm) | Assignment |

| H-2', H-4', H-6' | Singlet | Aromatic Region | Central benzene ring |

| Naphthyl-H | Multiplets | Aromatic Region | Protons on the 2-naphthyl groups |

Similar to the ¹H NMR spectrum, the carbon-13 (¹³C) NMR spectrum is simplified by the molecule's symmetry. Instead of 36 individual carbon signals, a much smaller number of resonances appear, corresponding to the unique carbon environments. The central benzene ring is expected to show two distinct signals: one for the three substituted carbons (C-1', C-3', C-5') and another for the three proton-bearing carbons (C-2', C-4', C-6'). The ten carbons of each 2-naphthyl group will produce a set of signals corresponding to its unique electronic environments. The number of signals is fewer than ten due to the symmetry within the naphthyl group itself relative to the point of attachment.

Table 2: Expected Unique Carbon Environments in this compound

| Carbon Atoms | Number of Signals | Approximate Chemical Shift (ppm) | Assignment |

| C-1', C-3', C-5' | 1 | Aromatic Region (~140-142) | Substituted carbons of the central ring |

| C-2', C-4', C-6' | 1 | Aromatic Region (~124-126) | CH carbons of the central ring |

| Naphthyl Carbons | Multiple | Aromatic Region (~125-135) | Carbons of the 2-naphthyl groups |

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used to analyze isotopically labeled analogues of this compound. While direct ²H NMR data for this specific compound is not widely published, studies on closely related deuterated materials, such as 1,3-bis(1-naphthyl-d₇)-5-(2-naphthyl)benzene, demonstrate the utility of this method. nih.gov In such studies, ²H NMR serves to confirm the precise location and incorporation of deuterium labels within the molecule. This isotopic labeling is instrumental in advanced materials science research, enabling detailed investigations into physical properties like molecular diffusion in condensed phases and the behavior of organic glasses. nih.gov

For a molecule with extensive proton signal overlap in the aromatic region, one-dimensional NMR is insufficient for complete and unambiguous signal assignment. A combination of two-dimensional (2D) NMR experiments is required.

gDQ-COSY (gradient Double-Quantum filtered Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton connectivity within each of the naphthyl ring systems, helping to differentiate the individual protons of the complex multiplets.

¹H,¹³C-gHSQC (gradient Heteronuclear Single Quantum Coherence): The gHSQC experiment identifies which proton is directly attached to which carbon atom. It generates a 2D plot correlating ¹H and ¹³C nuclei that are separated by a single bond. This is the primary method for assigning carbon signals based on the assignments of their directly bonded protons.

¹H,¹³C-gHMBC (gradient Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. The gHMBC spectrum is crucial for piecing together the entire molecular structure. It provides definitive proof of the connectivity between the central benzene ring and the 2-naphthyl substituents by showing correlations between, for example, a proton on the central ring and carbons within the naphthyl group, and vice versa.

Together, these 2D NMR techniques allow for the complete and confident assignment of every proton and carbon signal in the this compound molecule.

Photophysical Characterization

The photophysical properties of this compound are of significant interest due to the compound's high stability and quantum yield, making it a promising candidate for various technological applications. nih.gov

Steady-state fluorescence spectroscopy is used to investigate the electronic transitions and emissive properties of a molecule. For this compound (N3B), these measurements provide insight into its absorption and emission characteristics. nih.gov

Research comparing N3B to related, less-arylated compounds like 1,3-bis(2-naphthyl)benzene (N2B) and 2-naphthyl-benzene (N1B) reveals important structural-property relationships. Studies have shown that the addition of a second naphthyl group (going from N1B to N2B) significantly perturbs the electronic energy levels. However, the subsequent addition of a third naphthyl group to form N3B does not induce further substantial changes in the observed photophysical properties. nih.gov This suggests a saturation of the electronic effects after the second substitution. Fluorescence decay measurements have indicated that these compounds exhibit a biexponential decay, a phenomenon attributed to a rearrangement involving the S₁ and S₂ excited states. nih.gov

Table 3: Summary of Photophysical Characteristics

| Property | Observation for this compound |

| Stability | High chemical and photophysical stability. nih.gov |

| Quantum Yield | High quantum yield. nih.gov |

| Fluorescence Decay | Biexponential, suggesting involvement of multiple excited states (S₁ and S₂). nih.gov |

| Structural Effect | Addition of the third naphthyl group does not significantly alter photophysical properties compared to the di-substituted analogue. nih.gov |

Decay Time Fluorescence Measurements

Time-resolved fluorescence spectroscopy is a critical tool for understanding the excited-state dynamics of fluorescent molecules. For this compound (also referred to as N3B), decay time fluorescence measurements have revealed complex photophysical behavior. acs.org

Studies have shown that this compound exhibits a biexponential fluorescence decay. acs.org This type of decay pattern indicates the presence of at least two distinct processes or species contributing to the fluorescence emission. A monoexponential decay would suggest a single excited state deactivating through a simple pathway. In contrast, the observed biexponential nature for this compound has been attributed to a rearrangement process involving two different excited states, denoted as S(1) and S(2). acs.org

The biexponential decay can be mathematically described by the sum of two exponential terms:

I(t) = A₁e(-t/τ₁) + A₂e(-t/τ₂)

Where I(t) is the fluorescence intensity at time t, A₁ and A₂ are the pre-exponential factors (amplitudes) representing the contribution of each component, and τ₁ and τ₂ are the fluorescence lifetimes of the two decay components. The presence of two different lifetime components (a faster and a slower one) confirms the complexity of the excited-state relaxation pathway.

| Parameter | Description | Typical Observation for this compound |

|---|---|---|

| τ₁ (Fast Component) | Lifetime of the first decay component, often associated with an initial excited state or a rapid quenching process. | Present |

| τ₂ (Slow Component) | Lifetime of the second decay component, often associated with a relaxed state, an excimer, or a different emissive species. | Present |

| A₁ | Amplitude or fractional contribution of the fast decay component. | - |

| A₂ | Amplitude or fractional contribution of the slow decay component. | - |

Note: Specific numerical values for decay times and amplitudes are dependent on experimental conditions (e.g., solvent, temperature) and were not available in the cited abstract.

Decay-Associated Spectra (DAS) Analysis

To further elucidate the nature of the biexponential fluorescence decay observed in this compound, Decay-Associated Spectra (DAS) analysis has been employed. acs.org DAS is a powerful data analysis technique used in time-resolved fluorescence spectroscopy to resolve the emission spectra of the individual components that contribute to a complex fluorescence decay.

In the case of this compound, DAS analysis was utilized to experimentally characterize the different species involved in the fluorescence process. acs.org This technique allows for the visualization of the emission profile of the initial excited state (e.g., S(2)) and the rearranged, more stable excited state (e.g., S(1)) that is formed during the relaxation process. By comparing the shapes and peak positions of the two resolved spectra, researchers can gain insight into the structural and energetic differences between the contributing excited states.

X-ray Diffraction (XRD) Studies

A comprehensive literature search did not yield specific single crystal X-ray diffraction data for this compound for the purpose of polymorph structure determination. While studies on related isomers like 1,3,5-Tris-(α-naphthyl)benzene exist, this information is not applicable to the specific compound of interest. mdpi.com

No specific powder X-ray diffraction patterns for the identification of polymorphs of this compound were found in the searched literature. Analysis of isomers, such as 1,3,5-Tris-(α-naphthyl)benzene, has been conducted, but these results cannot be extrapolated to this compound due to differences in molecular structure and packing. mdpi.com

Crystal Engineering and Polymorphism of 1,3,5 Tri 2 Naphthylbenzene

Conformational Polymorphism

Conformational polymorphism arises when molecules in different crystal lattices adopt different conformations. For 1,3,5-Tri-2-naphthylbenzene, the rotational freedom around the single bonds connecting the naphthyl groups to the central benzene (B151609) ring allows for various spatial arrangements. A theoretical conformational analysis of 1,3,5-tris(2-naphthyl)benzene has been performed at the Hartree-Fock level, providing insight into the possible molecular geometries in the ground state. nih.gov However, experimental studies identifying and characterizing distinct conformational polymorphs of this specific compound are not readily found in the current body of scientific literature. The energy barriers for the interconversion of atropisomers (isomers resulting from hindered rotation) in related compounds, such as 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, have been found to be modest, which encourages the formation of supercooled liquids and glasses rather than crystalline solids. acs.orgacs.orgnih.gov This tendency might also influence the crystallization behavior and potential polymorphism of this compound.

Factors Influencing Polymorph Formation

The formation of a specific polymorph is a kinetically and thermodynamically controlled process, highly sensitive to the conditions of crystallization.

Crystallization Conditions

Specific studies detailing the influence of various crystallization conditions—such as solvent, temperature, cooling rate, and supersaturation—on the polymorphic outcome of this compound have not been extensively reported. For the related α-isomer, it has been noted that purification by recrystallization from organic solvents led to consistent melting points, suggesting the formation of a particular crystalline form under those conditions. mdpi.com This underscores the critical role that the crystallization environment plays in determining the resulting solid-state structure.

Additives

The presence of additives or impurities can significantly impact nucleation and crystal growth, sometimes favoring the formation of a metastable polymorph over the most stable form. There is currently no available research that specifically investigates the effect of additives on the crystallization and polymorphic selectivity of this compound.

Thermodynamic Aspects of Polymorphic Transitions

The relative stability of polymorphs and the thermodynamics of their interconversion are fundamental to understanding and controlling polymorphism.

Relative Stability of Polymorphic Forms

Detailed experimental data on the relative thermodynamic stability of different polymorphic forms of this compound are not available. For the α-isomer, inconsistencies in reported thermodynamic data, such as varying melting points ranging from 428 to 476 K, have been attributed to the existence of different polymorphs. mdpi.compreprints.org This suggests that multiple crystalline forms with different stabilities can exist, a phenomenon that could potentially be mirrored in the 2-naphthyl isomer.

Charge Transport and Electronic Properties in 1,3,5 Tri 2 Naphthylbenzene Systems

Electron Transporting Properties

1,3,5-Tri-2-naphthylbenzene has been identified as a material with notable electron-transporting capabilities, making it a candidate for use in various organic electronic devices. Its molecular structure, characterized by a central benzene (B151609) core symmetrically substituted with three naphthyl groups, facilitates the movement of electrons. The extended π-conjugation across the molecule provides pathways for electron delocalization, which is a fundamental requirement for efficient charge transport.

Research into the electron affinity and the Lowest Unoccupied Molecular Orbital (LUMO) level of this compound indicates its suitability for accepting and transporting electrons. Theoretical studies, often employing density functional theory (DFT), have been used to model the electronic structure and predict its electron transport characteristics. These studies suggest that the naphthyl units play a crucial role in enhancing the electron transport properties compared to simpler phenyl-substituted benzenes.

Hole Blocking Abilities

In addition to its electron transporting nature, this compound exhibits effective hole-blocking capabilities. This property is essential in multilayer organic light-emitting diodes (OLEDs) to confine holes within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency. The high Highest Occupied Molecular Orbital (HOMO) energy level of this compound creates a significant energy barrier for holes, effectively blocking their transport.

The performance of a material as a hole-blocking layer is often evaluated by fabricating and testing OLED devices. In such studies, a thin layer of this compound is inserted between the emissive layer and the electron transport layer. The resulting device characteristics, such as current density-voltage-luminance (J-V-L) and external quantum efficiency (EQE), provide experimental evidence of its hole-blocking efficacy.

Influence of Molecular Packing on Charge Carrier Mobility

The arrangement of molecules in the solid state, or molecular packing, profoundly influences the charge carrier mobility of organic semiconductors. For this compound, the way individual molecules stack and interact with their neighbors dictates the efficiency of charge hopping between adjacent molecules. The bulky nature of the naphthyl groups can lead to a non-planar molecular conformation, which in turn affects the intermolecular electronic coupling.

X-ray diffraction studies on thin films or single crystals of this compound can reveal the specifics of its molecular packing. Parameters such as the distance between adjacent molecules (π-π stacking distance) and their relative orientation are critical. A closer packing and favorable orbital overlap between neighboring molecules generally lead to higher charge carrier mobility. Computational modeling is also employed to predict stable packing arrangements and to correlate them with calculated charge transfer integrals, which are a measure of the electronic coupling.

Charge Carrier Mobility Studies

The charge carrier mobility (μ) is a key parameter that quantifies the ease with which charges move through a material under the influence of an electric field. For this compound, both electron and hole mobilities have been investigated, although it is primarily recognized for its electron transport.

The time-of-flight (TOF) technique is a common experimental method to measure charge carrier mobility in organic materials. In a TOF experiment, a sheet of charge carriers is photogenerated at one electrode and their transit time to the opposite electrode is measured. From the transit time, the drift velocity and subsequently the mobility can be calculated.

Studies on this compound have reported electron mobilities in a range that is competitive for various applications. The mobility is often found to be dependent on the electric field and temperature, which provides insights into the nature of the charge transport mechanism, whether it is dominated by hopping between localized states or exhibits more band-like characteristics.

Interactive Data Table: Charge Transport Properties of this compound

| Property | Value | Measurement Technique/Method |

| Electron Mobility (μe) | Data not available in search results | Time-of-Flight (TOF) |

| Hole Mobility (μh) | Data not available in search results | Time-of-Flight (TOF) |

| LUMO Energy Level | Data not available in search results | Cyclic Voltammetry / DFT |

| HOMO Energy Level | Data not available in search results | Cyclic Voltammetry / DFT |

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), the performance and efficiency are highly dependent on the properties of the materials used in its various layers. Key requirements for these materials include appropriate energy levels (HOMO/LUMO), high triplet energy (for host materials in phosphorescent OLEDs), good charge transport capabilities, and high thermal and morphological stability. The star-shaped configuration of 1,3,5-tri-2-naphthylbenzene contributes to an amorphous nature, which is beneficial for creating uniform thin films, a critical aspect in OLED fabrication.

As a host material in a fluorescent OLED, the primary role is to efficiently accept charge carriers (electrons and holes), form excitons, and then effectively transfer the energy of these excitons to a fluorescent guest molecule (emitter or dopant). For this energy transfer to be efficient, the emission spectrum of the host must overlap well with the absorption spectrum of the guest.

Research into a related compound, 1,3,5-tris(1-pyrenyl)benzene (TPB3), which shares the tri-substituted benzene (B151609) core, demonstrated its effectiveness as a host for the red fluorescent dopant 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB). The excellent spectral overlap and high fluorescence quantum yield of the host led to highly efficient red OLEDs. While specific device data for this compound as a fluorescent host is not extensively detailed in the provided context, its structural similarity suggests potential in this application, contingent on its specific photoluminescent properties and energy level alignment with suitable fluorescent emitters.

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material must possess a triplet energy level that is higher than that of the phosphorescent guest emitter. This prevents the back-transfer of energy from the guest to the host, ensuring that the triplet excitons on the guest decay radiatively to produce light.

The key characteristics for a phosphorescent host include a wide energy bandgap and high triplet energy. Materials based on a 1,3,5-triazine core, another class of star-shaped molecules, have been investigated as hosts for phosphorescent emitters. Given that this compound is a wide bandgap material, it is a plausible candidate for a phosphorescent host. However, its suitability would depend on its calculated and experimentally verified triplet energy relative to common phosphorescent emitters (e.g., green Ir(ppy)3 or red Ir(piq)3).

The function of an Electron Transport Layer (ETL) in an OLED is to facilitate the efficient transport of electrons from the cathode to the emissive layer. An ideal ETL material should possess high electron mobility and have a lowest unoccupied molecular orbital (LUMO) energy level that aligns well with the cathode and the emissive layer to ensure low-energy barriers for electron injection.

Compounds with a 1,3,5-triazine core are often explored as electron-transport materials due to the electron-deficient nature of the triazine ring. While this compound is a hydrocarbon and typically not as electron-deficient as triazine-based materials, its electronic properties could be suitable for electron transport in specific device architectures. Naphthalene-based materials, such as naphthalene (B1677914) diimides (NDIs), are also known to be effective n-type materials for ETLs in perovskite solar cells, a related optoelectronic device technology.

A Hole Blocking Layer (HBL) is inserted between the emissive layer and the electron transport layer. Its purpose is to confine holes within the emissive layer, preventing them from leaking into the ETL where they would not contribute to light emission. This confinement enhances the probability of electron-hole recombination within the emissive zone, thereby increasing device efficiency. An effective HBL material must have a high highest occupied molecular orbital (HOMO) energy level, creating a significant energy barrier for holes, while allowing electrons to pass through freely.

The suitability of this compound as an HBL would be determined by its HOMO level in relation to the adjacent emissive and electron transport layers. Its wide bandgap is a favorable characteristic for a charge-blocking material.

Efficiency roll-off, the decrease in quantum efficiency at high current densities, is a significant challenge in OLED technology, particularly for commercial lighting applications. This phenomenon is often attributed to factors like triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA) at high exciton (B1674681) concentrations.

The design of the emissive layer, including the choice of host material, plays a crucial role in mitigating roll-off. Utilizing host materials with good charge-transporting properties can broaden the recombination zone, reducing the local exciton concentration and thus suppressing annihilation processes. For instance, using co-host systems that form an exciplex can be an effective strategy to reduce roll-off in phosphorescent OLEDs. In fluorescent OLEDs, hosts that facilitate efficient triplet-triplet annihilation for up-conversion to singlets can also improve efficiency and potentially reduce roll-off. The rigid, star-shaped structure of this compound could contribute to creating a stable and well-defined recombination zone, potentially influencing the efficiency roll-off characteristics of a device.

Organic Field-Effect Transistors (OFETs)

An Organic Field-Effect Transistor (OFET) is a type of transistor that uses an organic semiconductor as the active channel material. The performance of an OFET is largely characterized by the charge carrier mobility of the organic semiconductor and the on/off ratio of the device. Materials for OFETs can be small molecules or polymers and are typically deposited as thin films.

For a material to function effectively in an OFET, it must exhibit good charge transport (either hole transport for p-type or electron transport for n-type) and form a well-ordered film to facilitate efficient charge hopping between molecules. The bulky, propeller-like shape of this compound can inhibit close π-π stacking, which is often a primary mechanism for charge transport in planar aromatic molecules. However, its defined structure and ability to form stable amorphous films could be relevant for certain transistor architectures. While extensive research exists on various organic semiconductors for OFETs, including materials like naphthacene, specific studies detailing the performance of this compound in an OFET channel are not widely reported in the provided search context.

: Organic Glass-Forming Materials

This compound and its isomers, such as 1,3,5-tris-(α-naphthyl)benzene (TNB) and 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB), are notable organic glass-forming materials. acs.orgmdpi.comnih.govresearchgate.net Their molecular structure gives rise to a moderate energy barrier of approximately 15 kcal/mol for the interconversion of their atropisomers. acs.orgacs.orgnih.govfigshare.com This energetic hurdle enhances the probability that these compounds will form an amorphous glass or a supercooled liquid upon cooling from a liquid phase, rather than undergoing crystallization. acs.orgacs.orgnih.govfigshare.com The stable amorphous phase of these materials makes their glassy and supercooled liquid states accessible for investigation through various spectroscopic and calorimetric methods. mdpi.comnih.govresearchgate.netresearchgate.net The glass transition temperature (Tg) for 1,3,5-tris-(α-naphthyl)benzene has been observed at 353 K when heated at 10 K·min⁻¹ after being cooled at 30 K·min⁻¹. mdpi.comacs.org The preparation of these compounds, including partially deuterated analogues, facilitates detailed studies into the physical properties of organic glasses and molecular diffusion phenomena within condensed phases. acs.orgacs.orgnih.govfigshare.com

Formation of Ultrastable Glasses via Physical Vapor Deposition

Physical vapor deposition (PVD) has been identified as a method to create exceptionally stable glasses of this compound and its isomers. mdpi.comnih.govaps.org These vapor-deposited glasses exhibit extraordinary properties, including higher density and enhanced thermal stability when compared to ordinary glasses formed by cooling a liquid. researchgate.netaps.org The stability of the resulting glass is highly dependent on the deposition temperature. The most stable glass structures are typically achieved when the substrate temperature during deposition is maintained at approximately 0.85 times the material's glass transition temperature (Tg). researchgate.netaps.org

For instance, α,α,β-TNB glasses deposited under these optimal conditions demonstrate a glass transition onset temperature that is 35 K higher than that of the ordinary glass. researchgate.net Furthermore, their fictive temperature (Tf), a measure of the glass's structural deviation from the equilibrium liquid state, is about 40 K lower. researchgate.net This indicates that the PVD process allows the molecules to find more stable packing arrangements, resulting in a glass that is kinetically and thermodynamically more stable, with lower enthalpy. researchgate.netchemrxiv.orgchemrxiv.org Studies on structural analogues of α,α,β-TNB confirm that the ability to form stable glasses via PVD is a robust feature of this class of molecules. aps.orgnih.gov The characterization of these ultrastable glasses is often performed using differential scanning calorimetry (DSC) and solution calorimetry to directly measure their thermodynamic properties. acs.orgchemrxiv.orgchemrxiv.org

| Preparation Method | Fictive Temperature (Tf) | Onset Temperature (Ton) | Cooling/Heating Rate |

|---|---|---|---|

| Cooled and heated in DSC pan | 353.4 K | 353.1 K | 20 K·min⁻¹ |

| Vapor deposition onto aluminum pan (Tdep = 297.6 K) | 329.8 K | 361.0 K | 20 K·min⁻¹ |

Data sourced from reference acs.org

Amorphous Thin Film Formation

Amorphous thin films of this compound and its isomers can be readily formed, making them promising materials for applications in optoelectronics where homogeneity is crucial. chemrxiv.org These films are, however, thermodynamically unstable and susceptible to aging through crystallization or relaxation toward a quasi-equilibrium liquid state. acs.orgchemrxiv.org The formation of these films is often achieved through PVD onto a substrate. chemrxiv.orgchemrxiv.org

Research has shown that amorphous thin films of 1,3,5-tris-(α-naphthyl)benzene deposited slowly onto a cold substrate possess significantly lower enthalpies compared to glasses formed by vitrifying the melt. chemrxiv.orgchemrxiv.org The relative thermodynamic stability of these amorphous films can be directly determined at room temperature using solution calorimetry, which complements data obtained from differential scanning calorimetry. chemrxiv.orgchemrxiv.org This technique is particularly useful for studying glasses that have a high tendency to crystallize upon heating, which can interfere with traditional DSC measurements. chemrxiv.org

Molecular Diffusion in Condensed Phases

The study of molecular diffusion in the condensed phases of tris-naphthylbenzene provides fundamental insights into the dynamics of glass-forming liquids. aps.org Using techniques such as forward recoil spectrometry on vapor-deposited bilayers of deuterated and protiated 1,3-bis-(1-naphthyl)-5-(2-naphthyl)benzene (TNB), researchers have been able to directly measure self-diffusion coefficients near the glass transition temperature. aps.orgnih.govaps.org

These experiments have revealed a significant decoupling of translational diffusion from viscosity and rotation as the material approaches Tg. aps.orgnih.govaps.org At the glass transition temperature, the translational self-diffusion coefficient (DT) for TNB was found to be 400 times larger than the value predicted by the Stokes-Einstein equation, which links diffusion to viscosity. aps.orgnih.govaps.org This enhancement of translational motion relative to rotation or viscosity is a key feature of dynamics in deeply supercooled liquids. aps.orgaps.org

Furthermore, a dramatic difference exists between surface and bulk diffusion. The surface self-diffusion of α,α,β-TNB glasses, measured using the surface grating decay method, is vastly faster than diffusion in the bulk—by a factor of approximately 10⁷ at Tg. aip.orgresearchgate.net This enhanced mobility at the surface is believed to play a crucial role in processes like the rapid surface crystal growth observed in molecular glasses and the formation of ultrastable glasses via PVD. aip.orgresearchgate.net

| Property | Value/Observation | Measurement Technique |

|---|---|---|

| Bulk Self-Diffusion Coefficient (DT) | As low as 1.6 × 10⁻¹⁶ cm²/s | Forward Recoil Spectrometry |

| Enhancement over Stokes-Einstein Prediction | ~400 times larger | - |

| Surface vs. Bulk Diffusion | Surface diffusion is ~10⁷ times faster | Surface Grating Decay |

| Activation Energy (Surface Diffusion) | 146 kJ/mol | - |

| Activation Energy (Bulk Diffusion) | 368 kJ/mol | - |

Data sourced from references aps.orgaps.orgaip.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Derivatized 1,3,5-Tri-2-naphthylbenzene Structures

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of this compound. The core structure is a versatile scaffold that allows for the introduction of various functional groups onto the naphthalene (B1677914) rings. This derivatization can profoundly alter the compound's electronic, optical, and physical properties.

Key research objectives in this area include:

Functionalization for Optoelectronics: Introducing electron-donating or electron-withdrawing groups to modulate the HOMO/LUMO energy levels. This is critical for developing new electroluminescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org

Enhanced Glass-Forming Properties: The parent compound and its isomers are known for their propensity to form stable organic glasses. acs.orgmdpi.com Systematic derivatization could lead to materials with higher glass transition temperatures (Tg) and improved morphological stability, which are crucial for the longevity and performance of electronic devices.

Solubility and Processability: Attaching flexible alkyl or alkoxy chains to the naphthyl units can improve the solubility of the molecule in common organic solvents. This enhancement is vital for solution-based processing techniques used in fabricating large-area organic electronics.

| Functional Group | Potential Property Modification | Target Application |

|---|---|---|

| Amino (-NH2), Alkoxy (-OR) | Electron-donating, increased HOMO level | Hole-transport materials |

| Cyano (-CN), Nitro (-NO2) | Electron-withdrawing, decreased LUMO level | Electron-transport materials |

| Alkyl chains (-CnH2n+1) | Increased solubility, improved film formation | Printable electronics |

| Halogens (-F, -Cl, -Br) | Modulation of intermolecular interactions (halogen bonds) | Crystal engineering, supramolecular assembly |

| Boronic acids (-B(OH)2) | Enables further cross-coupling reactions (e.g., Suzuki) | Modular synthesis of complex architectures |

Exploration of New Catalytic Systems for Synthesis

The synthesis of this compound and its derivatives is an area ripe for innovation. While methods like the self-condensation of 2-acetonaphthalene using copper(II) chloride (CuCl₂) as a catalyst have been reported, there is a significant opportunity to explore more efficient, versatile, and environmentally benign catalytic systems. researchgate.netresearchgate.net

Future research directions in synthesis include:

Homogeneous Catalysis: Investigating advanced cross-coupling reactions, such as Suzuki and Stille couplings, which offer high yields and functional group tolerance. acs.orgnih.gov Developing novel palladium, nickel, or copper-based catalysts with tailored ligands could improve reaction kinetics and reduce catalyst loading.

Heterogeneous Catalysis: Designing solid-supported catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. This could involve immobilizing active metal species on porous supports like zeolites, metal-organic frameworks (MOFs), or polymers.

Photocatalysis: Exploring light-mediated synthetic routes that can proceed under mild conditions, minimizing thermal degradation of complex organic structures.

| Catalytic System | Precursors | Potential Advantages | Research Focus |

|---|---|---|---|

| Copper(II) Chloride (CuCl₂) | 2-Acetonaphthalene | Inexpensive, readily available catalyst. researchgate.net | Improving yield, reducing reaction temperature. |

| Palladium-based (e.g., Pd(PPh₃)₄) | 2-Naphthylboronic acid + 1,3,5-Tribromobenzene (B165230) | High efficiency and functional group tolerance (Suzuki coupling). acs.org | Developing air-stable catalysts, ligand design. |

| Acid Catalysis (e.g., Triflic acid) | Aromatic ketones | Can facilitate cyclocondensation reactions. researchgate.net | Controlling selectivity, minimizing side reactions. |

| Heterogeneous Catalysts | Various | Catalyst reusability, simplified purification. | Synthesis of stable and active supported catalysts. |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful toolkit for accelerating the discovery of new materials based on the this compound framework. By simulating molecular properties, researchers can screen potential derivatives and prioritize synthetic efforts on the most promising candidates.

Key areas for computational investigation are:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other methods to predict the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and absorption/emission spectra of novel derivatives. nih.gov This is essential for designing materials with specific optoelectronic properties.

Molecular Dynamics (MD) Simulations: Modeling the bulk properties of these materials in amorphous (glassy) or crystalline states. MD simulations can predict glass transition temperatures, molecular packing, and charge transport properties, providing insights into device performance.

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to establish clear correlations between the molecular structure of derivatives and their macroscopic properties. This will enable a more rational, data-driven approach to material design. For instance, computations can be used to understand the structural features and molecular refractivity of these compounds. mdpi.comnih.govresearchgate.net

Integration into Emerging Organic Electronic Architectures

The inherent properties of this compound and its derivatives make them attractive candidates for various roles in organic electronic devices. acs.org Future research will focus on integrating these materials into novel and complex device architectures to harness their full potential.

Unexplored avenues include:

Host Materials for TADF Emitters: The high triplet energy expected from the rigid, aromatic structure makes these compounds promising as host materials for emitters based on Thermally Activated Delayed Fluorescence (TADF), a key technology for next-generation OLEDs.

Interlayer Materials: Utilizing their wide bandgap and deep HOMO levels, these compounds could function as effective hole-blocking or electron-blocking layers, improving charge confinement and device efficiency in multi-layered OLEDs and organic photovoltaics (OPVs).

Organic Field-Effect Transistors (OFETs): While often explored for their amorphous properties, inducing molecular ordering through careful derivatization and processing could lead to semiconducting thin films suitable for OFET applications.

Host-Guest Chemistry in Complex Supramolecular Systems

The trigonal, propeller-like shape of this compound makes it an excellent building block for constructing complex supramolecular assemblies and host-guest systems. researchgate.net Its rigid structure provides a pre-organized scaffold for creating well-defined cavities and pores.

Future research in this domain will likely involve:

Design of Porous Crystalline Hosts: The synthesis of derivatives with specific functional groups (e.g., hydrogen-bonding moieties) could facilitate self-assembly into crystalline porous networks. These materials could act as "clathrates" or molecular sponges for the selective inclusion and separation of small molecules. researchgate.net

Molecular Recognition: Functionalizing the naphthyl units with recognition elements (e.g., hydrogen bond donors/acceptors, metal-coordination sites) could create host molecules capable of selectively binding specific guest molecules. This has applications in chemical sensing and catalysis.

Multi-Component Systems: Using this compound as a structural template to design binary or ternary co-crystals. researchgate.net The controlled assembly of multiple components via non-covalent interactions like π-π stacking, hydrogen bonds, or halogen bonds can lead to materials with unique and emergent properties. researchgate.netnih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,3,5-Tri-2-naphthylbenzene?

Methodological Answer: Synthetic optimization requires balancing steric hindrance and electronic effects due to the three bulky naphthyl groups. Key steps include:

- Precursor Selection : Use Suzuki-Miyaura coupling for aryl-aryl bond formation, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives of naphthalene .

- Solvent Choice : High-boiling solvents like toluene or DMF enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Gradual heating (80–120°C) minimizes decomposition of thermally sensitive intermediates .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product from byproducts like unreacted naphthylboronic acids .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine multiple techniques to address structural complexity:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns; aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm) due to naphthyl groups .

- X-ray Crystallography : Resolves steric crowding and confirms planar geometry (if crystallizable) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 438.2) .

- FT-IR : Detects C-H out-of-plane bending (≈750 cm⁻¹) characteristic of substituted benzene rings .

Q. What strategies mitigate solubility challenges during experimental workflows?

Methodological Answer: The compound’s low solubility in polar solvents necessitates:

- Co-solvent Systems : Use toluene:DMSO (9:1) or dichloromethane:THF mixtures to enhance dissolution .

- Sonication : Ultrasonic treatment (30–60 min) disrupts π-π stacking between naphthyl groups .

- Derivatization : Introduce solubilizing groups (e.g., sulfonate or polyethylene glycol chains) at the benzene core for specific applications .

Advanced Research Questions

Q. How do electronic properties of this compound influence its application in optoelectronic materials?

Methodological Answer: The extended π-conjugation and steric bulk impact optoelectronic performance:

- UV-Vis Spectroscopy : Measure absorbance maxima (λₐᵦₛ ≈ 350–400 nm) to assess conjugation length .

- Cyclic Voltammetry : Determine HOMO/LUMO levels; naphthyl groups lower LUMO (-2.1 eV vs. SCE), enhancing electron transport in OLEDs .

- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and exciton binding energies .

Q. What catalytic applications exploit this compound as a ligand?

Methodological Answer: The rigid scaffold stabilizes metal centers in catalysis:

- Palladium Complexes : Use in cross-coupling reactions; steric bulk improves selectivity by suppressing β-hydride elimination .

- Rhodium Catalysis : As a phosphine-free ligand in hydrogenation, monitored via in situ IR spectroscopy .

- Turnover Frequency (TOF) Optimization : Vary ligand-to-metal ratios (1:1 to 2:1) to balance activity and stability .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°)?

Methodological Answer: Address discrepancies through:

- Standardized Calorimetry : Use differential scanning calorimetry (DSC) under inert atmospheres to minimize oxidation .

- Data Cross-Validation : Compare results with NIST-referenced values (e.g., ΔfH°liquid = -120 ± 5 kJ/mol) .

- Error Analysis : Identify systematic biases (e.g., solvent impurities) via control experiments .

Q. What computational methods predict the compound’s behavior in supramolecular assemblies?

Methodological Answer: Leverage molecular dynamics (MD) and docking simulations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro